N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-21(13-14-27-18-9-2-1-3-10-18)23-17-8-6-7-16(15-17)22-24-19-11-4-5-12-20(19)25-22/h1-12,15H,13-14H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPWEFJGLXUXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide, also known as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings.
Molecular Characteristics
- Chemical Formula : C22H19N3OS
- Molecular Weight : 373.47 g/mol
- CAS Number : 477493-58-6
This compound features a benzimidazole moiety, which is known for its diverse pharmacological profiles, including antimicrobial and anticancer properties.
1. Antimicrobial Activity
Research indicates that compounds containing the benzimidazole structure exhibit significant antimicrobial properties. A study focusing on various benzimidazole derivatives demonstrated that certain analogs showed high activity against Staphylococcus aureus (including MRSA), Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values for effective compounds were notably low, suggesting potent antimicrobial efficacy .
| Compound | MIC against S. aureus | MIC against C. albicans |
|---|---|---|
| 3ao | < 1 µg/mL | Not reported |
| 3ad | 3.9–7.8 µg/mL | High activity reported |
2. Anticancer Activity
Benzimidazole derivatives have also been studied for their anticancer properties. The mechanism often involves the inhibition of critical cellular pathways associated with cancer cell proliferation and survival. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines, although specific data for this compound is limited.
3. Inhibitory Effects on Enzymes
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, studies on related benzimidazole derivatives indicate that they can effectively inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory responses .
Case Study: Antimicrobial Efficacy
A recent study synthesized several benzimidazole derivatives and tested their efficacy against various pathogens. The results revealed that certain derivatives exhibited remarkable activity against resistant strains of bacteria, highlighting the potential of this compound as a lead compound in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR of benzimidazole derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the benzimidazole ring can significantly alter their potency and selectivity against target organisms or enzymes. Computational studies have also suggested favorable binding interactions between these compounds and their biological targets, providing insights into their mechanisms of action .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C22H19N3OS
Molecular Weight: 373.47 g/mol
CAS Number: 393837-35-9
The compound features a benzimidazole moiety, which is known for its biological significance, particularly in pharmacology. The presence of the phenylthio group enhances its interaction with biological targets, making it a candidate for further research.
Antimicrobial Properties
Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. The synthesis of related compounds has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzimidazole have been evaluated for their antibacterial activity with promising results against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide has been explored through various studies. Compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines such as HCT116 (human colorectal carcinoma). For example, specific derivatives showed IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, indicating their potential as effective anticancer agents .
Antifungal and Antiviral Effects
In addition to antibacterial and anticancer properties, benzimidazole derivatives have also been studied for antifungal and antiviral activities. The nitrogen atom within the imine group allows for hydrogen bonding with active sites on enzymes or receptors, enhancing the compound's ability to interfere with cellular processes .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Benzimidazole Core: Utilizing known synthetic routes for benzimidazole derivatives.
- Substitution Reactions: Introducing the phenylthio group through electrophilic aromatic substitution or similar methodologies.
- Amidation Reactions: Finalizing the structure by forming an amide bond with appropriate acylating agents.
Case Study 1: Anticancer Screening
A study evaluated a series of benzimidazole derivatives, including this compound, against HCT116 cell lines. Results indicated that several compounds exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting a viable alternative for cancer treatment .
Case Study 2: Antimicrobial Evaluation
In another study, various synthesized benzimidazole derivatives were tested against multiple bacterial strains using the tube dilution method. The findings revealed that certain derivatives displayed remarkable antimicrobial activity, supporting further exploration into their clinical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
A comparative analysis of structural analogs highlights key differences in substituents and their pharmacological implications:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
